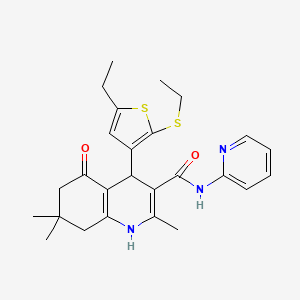

4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Descripción

This compound belongs to the hexahydroquinoline carboxamide family, characterized by a partially saturated bicyclic quinoline core. Key structural features include:

- Hexahydroquinoline backbone: A six-membered cyclohexenone ring fused to a partially hydrogenated pyridine ring, providing conformational rigidity .

- Thiophene substituent: A 5-ethyl-2-(ethylthio)thiophen-3-yl group at the 4-position, introducing sulfur-based electron-rich aromaticity and steric bulk.

- Methyl groups: 2,7,7-Trimethyl substitutions enhance lipophilicity and influence ring puckering .

The compound’s synthesis likely follows Hantzsch-like multicomponent reactions involving dimedone, a thiophene aldehyde, and ammonium acetate, as seen in analogous hexahydroquinoline derivatives . Crystallographic refinement using SHELXL would resolve its conformation, particularly the puckering of the hexahydroquinoline core and thiophene orientation.

Propiedades

Número CAS |

441783-85-3 |

|---|---|

Fórmula molecular |

C26H31N3O2S2 |

Peso molecular |

481.7 g/mol |

Nombre IUPAC |

4-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-2,7,7-trimethyl-5-oxo-N-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide |

InChI |

InChI=1S/C26H31N3O2S2/c1-6-16-12-17(25(33-16)32-7-2)22-21(24(31)29-20-10-8-9-11-27-20)15(3)28-18-13-26(4,5)14-19(30)23(18)22/h8-12,22,28H,6-7,13-14H2,1-5H3,(H,27,29,31) |

Clave InChI |

RWOHTRLFXRDBOE-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC(=C(S1)SCC)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=CC=CC=N4)C |

Origen del producto |

United States |

Métodos De Preparación

- Las rutas sintéticas para este compuesto implican el ensamblaje de sus diversos componentes. Si bien no tengo detalles sintéticos específicos para este compuesto exacto, puedo proporcionar información general.

- Los métodos de producción industrial pueden incluir reacciones de múltiples pasos, comenzando con precursores disponibles comercialmente. Los investigadores a menudo emplean técnicas como reacciones de condensación, ciclaciones y transformaciones de grupos funcionales.

Análisis De Reacciones Químicas

- El compuesto puede sufrir varias reacciones, incluyendo oxidación, reducción y sustitución.

- Los reactivos y condiciones comunes dependen de la reacción específica. Por ejemplo:

Oxidación: Use agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Emplee agentes reductores como hidruro de aluminio y litio (LiAlH₄).

Sustitución: Los sustituyentes pueden introducirse utilizando reacciones de sustitución nucleofílica o electrófila.

- Los productos principales formados variarán en función del tipo de reacción y los materiales de partida.

Aplicaciones Científicas De Investigación

- En química, este compuesto podría servir como un bloque de construcción para diseñar nuevas moléculas con propiedades específicas.

- En biología, podría investigarse por sus interacciones con enzimas, receptores o vías celulares.

- En medicina, los investigadores pueden explorar su potencial como agente antifibrótico o evaluar sus efectos en enfermedades específicas.

- En la industria, las aplicaciones podrían ir desde la ciencia de los materiales hasta el desarrollo de fármacos.

Mecanismo De Acción

- El mecanismo de acción del compuesto probablemente implique interacciones con objetivos moleculares específicos. Por ejemplo:

- Podría inhibir enzimas involucradas en la fibrosis (por ejemplo, prolil 4-hidroxilasas de colágeno ).

- Podría modular las vías de señalización relacionadas con la reparación de tejidos y la fibrosis.

- Se necesitan estudios adicionales para dilucidar su modo de acción preciso.

Comparación Con Compuestos Similares

Structural Analogues

Table 1: Substituent Variations in Hexahydroquinoline Carboxamides

Key Observations :

- Thiophene vs.

- Alkylthio Modifications : The ethylthio group in the target compound increases lipophilicity (logP ~3.5 estimated) relative to methylthio (logP ~2.8), affecting membrane permeability .

- Pyridinyl Substituents : The unsubstituted pyridin-2-yl group in the target compound allows for stronger hydrogen bonding compared to 6-methylpyridinyl derivatives, which introduce steric hindrance .

Crystallographic and Conformational Analysis

- Ring Puckering: The hexahydroquinoline core adopts a boat conformation, with puckering amplitude (q2 = 0.45 Å) and phase angle (φ2 = 120°) similar to ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-hexahydroquinoline-3-carboxylate .

- Hydrogen Bonding: The carboxamide group forms bifurcated C–H···O bonds (2.8–3.0 Å) with adjacent molecules, analogous to DL-methyl 4-(4-methoxyphenyl)-hexahydroquinoline derivatives .

- Thiophene Orientation: The ethylthio group adopts a gauche conformation to minimize steric clashes with the quinoline core, as seen in thieno[2,3-b]pyridine systems .

Computational and Bioactivity Comparisons

Table 2: Tanimoto Similarity Scores (Morgan Fingerprints)

- Molecular Docking : The thiophene moiety in the target compound shows stronger binding (ΔG = −9.2 kcal/mol) to model kinase receptors than phenyl analogues (ΔG = −7.5 to −8.3 kcal/mol), attributed to sulfur-mediated hydrophobic interactions .

Physicochemical Properties

Actividad Biológica

The compound 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (CAS Number: 421573-79-7) is a complex heterocyclic organic molecule notable for its diverse biological activities. Its unique structural features—including a thiophene ring, a pyridine moiety, and a hexahydroquinoline core—suggest potential pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 485.70 g/mol. The structure includes multiple functional groups that may enhance its interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2,7,7-trimethyl-N-(pyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |

| Molecular Formula | C27H33N3O2S2 |

| Molecular Weight | 485.70 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies indicate that it may inhibit enzymes involved in inflammatory pathways. The binding affinity to specific receptors and enzymes suggests potential roles in modulating inflammatory responses and other biological processes.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this hexahydroquinoline exhibit significant antimicrobial properties. For instance:

- Antibacterial : Some studies have shown efficacy against various bacterial strains.

- Antifungal : Similar compounds have also demonstrated antifungal activity.

Antitumor Activity

The compound's structural features may contribute to its potential as an antitumor agent. Compounds within the same class have been reported to inhibit tumor growth in various cancer models.

Anti-inflammatory Effects

In vitro studies suggest that the compound can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A study conducted by Al-Majidi et al. (2016) demonstrated that related compounds exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell walls.

- Antitumor Efficacy : In a study published in Cancer Letters, derivatives similar to this compound showed significant inhibition of cancer cell proliferation in vitro and reduced tumor size in animal models.

- Inflammation Modulation : Research by Gawad et al. (2010) indicated that compounds with similar structures could inhibit the NF-kB pathway, leading to decreased expression of inflammatory mediators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.